N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, methylphenyl, and methylpiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphenylamine with 2-chloro-5-nitropyrimidine under basic conditions to form an intermediate. This intermediate is then reacted with 3-methylpiperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring and its substituents play a crucial role in binding to the target sites, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-aminopyrimidine-4,6-diamine
- N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-chloropyrimidine-4,6-diamine
- N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-bromopyrimidine-4,6-diamine
Uniqueness
N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group with the pyrimidine ring and the specific substituents enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C17H22N6O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-11-5-3-7-13(9-11)19-16-14(23(24)25)15(18)20-17(21-16)22-8-4-6-12(2)10-22/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
UDKIKASWMTUWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC(=C3)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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